

The In Vivo Metabolism of Amaranth Red 2: A Technical Guide

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Compound of Interest

Compound Name: *Amaranth Red 2*

Cat. No.: *B1171559*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of **Amaranth Red 2** (also known as Amaranth or FD&C Red No. 2), an azo dye that has been used as a coloring agent in food, drugs, and cosmetics. Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and potential impact on human health.

Introduction to Amaranth Red 2

Amaranth Red 2 is a synthetic red azo dye.^[1] Historically, it was widely used in various consumer products. However, concerns about its safety, potentially linked to its metabolic byproducts, led to its ban in the United States by the Food and Drug Administration (FDA) in 1976.^[1] The metabolism of **Amaranth Red 2** is a key factor in its toxicological evaluation, as the parent compound may be less of a concern than the metabolites it forms in the body.

In Vivo Metabolism of Amaranth Red 2

The primary metabolic pathway for **Amaranth Red 2** in vivo is the reductive cleavage of the azo bond.^{[2][3]} This biotransformation is predominantly carried out by azoreductases produced by microorganisms residing in the gut.^{[2][3][4][5]} The role of mammalian hepatic azoreductases in the metabolism of this particular dye is considered to be minimal.^[3]

Role of Gut Microbiota

The intestinal microbiota plays a critical role in the breakdown of **Amaranth Red 2**.^{[2][4]} Various bacterial species present in the gut possess the enzymatic machinery to reduce the azo linkage, leading to the formation of aromatic amines.^{[2][4]} This microbial-mediated metabolism is a common feature of azo dyes and is a significant consideration in their safety assessment.^{[2][6]}

Key Metabolites

The reductive cleavage of **Amaranth Red 2** yields two primary aromatic amine metabolites:

- 1-amino-4-naphthalene sulfonic acid (also known as naphthionic acid)
- 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid (also referred to as R-amino salt)^[3]

The formation of these metabolites is a crucial step in the toxicokinetics of **Amaranth Red 2**, as they are systemically absorbed to varying degrees and may exert biological effects.^[3]

Quantitative Data on Amaranth Red 2 Metabolites

The following tables summarize the available data on the absorption and excretion of **Amaranth Red 2** and its key metabolites.

Compound	Description	Findings	References
Amaranth Red 2	Parent Azo Dye	Poorly absorbed in its intact form. The majority is metabolized by gut microbiota.	[3]
1-amino-4-naphthalene sulfonic acid	Metabolite	Absorbed from the gut to a notable extent. Following oral administration in rats, approximately 18% is absorbed. It has been detected in the urine and feces of rats fed Amaranth.	[3]
1-amino-2-hydroxy-3,6-naphthalene disulfonic acid	Metabolite	Poorly absorbed from the gastrointestinal tract.	[3]

Experimental Protocols

Detailed experimental protocols from the cited literature are not fully available. However, a generalized methodology for studying the in vivo metabolism of **Amaranth Red 2** in a rodent model can be outlined as follows.

Animal Model and Administration

- Species: Wistar rats are a commonly used model.[7][8]
- Administration: **Amaranth Red 2** can be administered through various routes, including gavage, in drinking water, or mixed into the diet.[3][9] Dosages in studies have ranged from 50 to 1250 mg/kg body weight per day.[7][8]

Sample Collection

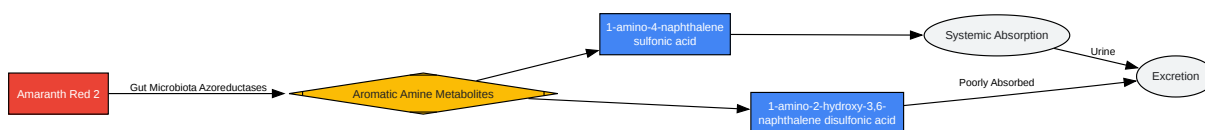
- Urine and Feces: Samples are collected at timed intervals to analyze for the parent compound and its metabolites.
- Blood: Blood samples can be collected to determine the plasma concentration of absorbed metabolites.
- Tissues: At the end of the study, tissues such as the liver and kidneys may be collected for histopathological analysis.[8]

Analytical Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a common technique used for the separation and quantification of **Amaranth Red 2** and its metabolites in biological samples.[10]
- Mass Spectrometry (MS): LC-MS can be used for the definitive identification of metabolites.[11]
- Spectrophotometry: This method can be used for the quantification of the dye.[10]

Visualizations

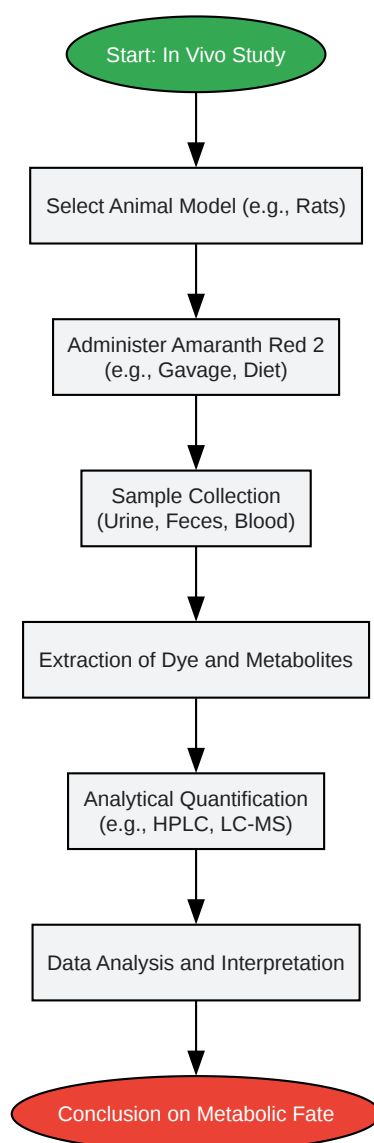
Metabolic Pathway of Amaranth Red 2



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Caption: Metabolic pathway of **Amaranth Red 2** in vivo.

Generalized Experimental Workflow



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Caption: Generalized workflow for an in vivo metabolism study.

Toxicological Implications

The metabolism of **Amaranth Red 2** into aromatic amines is a significant factor in its toxicological profile. Some aromatic amines are known to be genotoxic or carcinogenic.[2] The potential for **Amaranth Red 2** and its metabolites to interact with cellular macromolecules and signaling pathways has been a subject of research. For instance, studies have suggested that Amaranth may enhance the activity of enzymes like aryl hydrocarbon hydroxylase and guanylate cyclase, which have been linked to carcinogenesis.[12]

Conclusion

The in vivo metabolism of **Amaranth Red 2** is primarily a process of reductive cleavage of its azo bond by the gut microbiota, leading to the formation of aromatic amine metabolites. The differential absorption of these metabolites, particularly the systemic uptake of 1-amino-4-naphthalene sulfonic acid, is a key aspect of its toxicokinetics. This guide provides a foundational understanding for researchers and professionals involved in drug development and safety assessment, highlighting the critical role of metabolism in evaluating the potential risks associated with azo dyes.

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